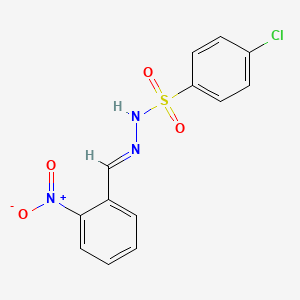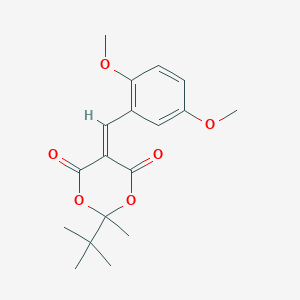![molecular formula C16H13ClN2OS B5506728 (3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)
(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has been reported in the literature. These compounds have been synthesized and characterized spectroscopically, with their electronic absorption, excitation, and fluorescence properties investigated in different solvents. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, have been utilized to interpret experimental results and understand the influence of substitutions and molecular conformations on their properties (Al-Ansari, 2016).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted using X-ray diffraction (XRD) studies. These analyses provide insights into the crystallographic and conformational aspects of such compounds, revealing intermolecular hydrogen bonding and other structural features (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research on similar molecules, such as a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, has highlighted the central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity of these compounds. The synthesis and structure-activity relationships of these compounds have been a focal point of pharmacological evaluations (Butler et al., 1984).
Physical Properties Analysis
Physical properties such as fluorescence and absorption have been studied extensively for compounds within this chemical family. These studies often involve examining the effects of molecular structure and environmental factors on the spectroscopic properties of these compounds, providing valuable insights into their physical behavior and potential applications (Al-Ansari, 2016).
Chemical Properties Analysis
The chemical properties of compounds similar to the one of interest are influenced by their molecular structure, substituents, and environmental conditions. Research has shown that the presence of amino, chloro, and methyl groups, along with the specific thieno[2,3-b]pyridin-2-yl and phenyl methanone framework, can lead to distinctive chemical behaviors, including reactivity patterns and interaction with various solvents and reagents (Al-Ansari, 2016).
Applications De Recherche Scientifique
Spectroscopic Properties and Environmental Effects
A study by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds structurally related to (3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone. This research highlighted how the environment and structure impact the spectroscopic properties of these compounds, which is crucial for their application in materials science and sensor technology (Al-Ansari, 2016).
Antimicrobial and Antimycobacterial Activity
Research on nicotinic acid hydrazide derivatives, which are structurally similar or related to the chemical , has demonstrated antimicrobial and antimycobacterial activities. These findings suggest potential applications in developing new antibiotics or treatments for bacterial infections (R.V.Sidhaye et al., 2011).
Antitumor Agents
A compound closely related to (3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone was identified as a novel type of cytotoxic agent with selectivity against a tumorigenic cell line. This discovery opens avenues for cancer research, specifically in the synthesis and development of new antitumor agents (Hayakawa et al., 2004).
Molecular Structure Analysis
Another study focused on the synthesis and molecular structure analysis of compounds similar to the chemical of interest, shedding light on their crystal structures and intermolecular interactions. This research is fundamental for materials science, particularly in designing materials with specific properties (Lakshminarayana et al., 2009).
Propriétés
IUPAC Name |
(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-8-11-13(18)15(14(20)10-6-4-3-5-7-10)21-16(11)19-9(2)12(8)17/h3-7H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDNJGCGUCMVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)
![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)


![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)